Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
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Overview
Description
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a phenyl group attached to a dioxaborolane ring, which is further connected to another phenyl group through a methanol moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their stability and reactivity.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it may participate in organic reactions such as the suzuki-miyaura cross-coupling reaction .
Action Environment
It’s worth noting that it is stable under normal temperatures and pressures but may decompose under high temperature or when mixed with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol typically involves the reaction of 4-bromo-phenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve the efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ketone.
Reduction: this compound.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol can be compared with other boronic esters, such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- (4-Methylphenylboronic acid pinacol ester)triphenylphosphonium bromide
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. This compound is unique due to the presence of both a boronic ester and a methanol moiety, making it versatile for various synthetic applications.
Properties
IUPAC Name |
phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13,17,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUGSQWEASZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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